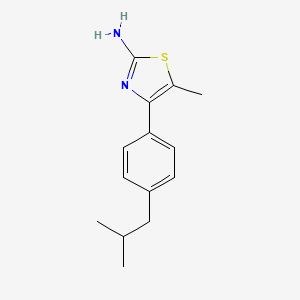

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-9(2)8-11-4-6-12(7-5-11)13-10(3)17-14(15)16-13/h4-7,9H,8H2,1-3H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWTYNQXXKBFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure Analysis of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine

An In-Depth Technical Guide to the

Introduction

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold represents a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The molecule 4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-amine is a compound of significant interest, integrating this potent thiazole core with a 4-isobutylphenyl moiety—a structural feature famously associated with the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[3][4]

This convergence of two pharmacologically relevant substructures necessitates a rigorous and unambiguous confirmation of its chemical identity. For researchers in drug discovery and development, establishing the precise atomic connectivity and stereochemistry is not merely an academic exercise; it is a foundational requirement for understanding structure-activity relationships (SAR), mechanism of action, and ensuring the reproducibility of biological data.

This technical guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind the analytical strategy, explaining why each technique is chosen and how the data from each method corroborates the others to build an unassailable structural proof. This document is designed to guide researchers through a self-validating system of analysis, ensuring the highest degree of scientific integrity.

Caption: Proposed Hantzsch synthesis workflow.

Experimental Protocol: Synthesis

-

Step A: Bromination. To a solution of 4-isobutylacetophenone (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at 0°C. Allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up A. Pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-haloketone intermediate.

-

Step B: Condensation. Dissolve the crude 2-bromo-1-(4-isobutylphenyl)propan-1-one in absolute ethanol. Add thiourea (1.2 eq) to the solution. [5]4. Reaction. Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Work-up B. Cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed extensively with water, and then a cold non-polar solvent like hexane to remove non-polar impurities.

-

Purification. The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Trustworthiness: The purity of the final product should be assessed by Thin Layer Chromatography (TLC) using multiple solvent systems and by determining its melting point. A sharp melting point is indicative of high purity.

Part 2: Mass Spectrometry (MS) - Molecular Formula Confirmation

Expertise & Causality: Mass spectrometry is the first and most crucial spectroscopic step. Its primary purpose is to confirm the molecular weight of the synthesized compound, thereby validating that the desired reaction has occurred. We employ soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion. [6]High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the exact mass, allowing for the unambiguous determination of the elemental formula.

Predicted Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₄H₂₀N₂S | Based on the structure. |

| Monoisotopic Mass | 248.1347 | Calculated exact mass. |

| [M+H]⁺ (HRMS-ESI) | 249.1420 | The protonated molecular ion is the primary species observed in ESI positive mode. [6] |

Predicted Fragmentation Pattern

While the goal is to observe the molecular ion, fragmentation provides structural clues. Key bond cleavages can be predicted.

Caption: Predicted major fragmentation pathways in MS/MS.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Create a working solution of 1 µg/mL by diluting the stock with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). [6]2. Instrumentation (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). [6] * Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 10% to 95% B over several minutes.

-

-

Instrumentation (MS):

-

Ion Source: ESI, positive ion mode.

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

Scan Range: m/z 50 - 500.

-

-

Data Analysis: Extract the mass for the major chromatographic peak. Compare the exact mass of the [M+H]⁺ ion with the theoretical value. The mass error should be less than 5 ppm.

Part 3: Spectroscopic Analysis - Elucidating the Connectivity

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. It serves as a crucial quality check. For our target molecule, we expect to see characteristic vibrations for the N-H bonds of the amine, C-H bonds of the aromatic and aliphatic groups, and the C=N bond within the thiazole ring. [7][8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Broad | N-H stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2955 - 2870 | Strong | Aliphatic C-H stretching (isobutyl, methyl) |

| ~1620 | Strong | C=N stretching (thiazole ring) [8] |

| 1580 - 1450 | Medium-Strong | Aromatic C=C ring stretching |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the dry, purified solid directly onto the ATR crystal.

-

Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹. 3. Data Analysis: Collect a background spectrum first. Record the sample spectrum and identify the characteristic absorption bands, comparing them to expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of a molecule. While 1D spectra (¹H and ¹³C) provide initial assignments, 2D NMR experiments (COSY, HSQC, HMBC) are essential to unambiguously connect the molecular fragments and validate the overall structure. [9]

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | d, J = 8.2 Hz | 2H | H-2', H-6' | Aromatic protons adjacent to the thiazole ring. |

| ~7.15 | d, J = 8.2 Hz | 2H | H-3', H-5' | Aromatic protons adjacent to the isobutyl group. |

| ~4.90 | s (broad) | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |

| ~2.48 | d, J = 7.2 Hz | 2H | -CH₂- (isobutyl) | Methylene protons coupled to the methine proton. |

| ~2.25 | s | 3H | 5-CH₃ | Methyl group on the electron-rich thiazole ring. |

| ~1.88 | nonet | 1H | -CH- (isobutyl) | Methine proton coupled to both CH₂ and CH₃ groups. |

| ~0.92 | d, J = 6.6 Hz | 6H | -CH(CH₃)₂ | Two equivalent methyl groups of the isobutyl moiety. |

Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C-2 (C-NH₂) | Carbon bearing the amino group, highly deshielded. |

| ~145.0 | C-4 | Thiazole carbon attached to the phenyl ring. |

| ~140.5 | C-4' | Aromatic quaternary carbon of the isobutylphenyl group. |

| ~132.0 | C-1' | Aromatic quaternary carbon attached to the thiazole ring. |

| ~129.5 | C-3', C-5' | Aromatic CH carbons. |

| ~128.5 | C-2', C-6' | Aromatic CH carbons. |

| ~115.0 | C-5 | Thiazole carbon attached to the methyl group. |

| ~45.0 | -CH₂- (isobutyl) | Aliphatic methylene carbon. |

| ~30.2 | -CH- (isobutyl) | Aliphatic methine carbon. |

| ~22.4 | -CH(CH₃)₂ | Aliphatic methyl carbons. |

| ~11.5 | 5-CH₃ | Thiazole methyl carbon. |

2D NMR for Unambiguous Assignment

-

COSY (Correlation Spectroscopy): This experiment validates the isobutyl spin system by showing correlations between δ 2.48 (-CH₂-) and δ 1.88 (-CH-), and between δ 1.88 (-CH-) and δ 0.92 (-CH₃).

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to its attached carbon, confirming the assignments made in the 1D tables.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for assembling the molecular fragments. Key correlations are:

-

Protons at H-2'/H-6' (δ ~7.35) to the thiazole carbon C-4 (δ ~145.0). This definitively connects the phenyl ring to the thiazole ring at the correct position.

-

Protons of the 5-CH₃ group (δ ~2.25) to thiazole carbons C-5 (δ ~115.0) and C-4 (δ ~145.0). This confirms the position of the methyl group.

-

Protons of the isobutyl -CH₂- (δ ~2.48) to aromatic carbons C-3'/C-5' and C-4'. This confirms the attachment of the isobutyl group to the phenyl ring.

-

Caption: Critical HMBC correlations for structural confirmation.

Part 4: X-Ray Crystallography - The Gold Standard

Expertise & Causality: While NMR provides the constitutional isomer, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional representation of the molecule. It reveals precise bond lengths, bond angles, and intermolecular interactions in the solid state, serving as the ultimate, irrefutable proof of structure. [10][11]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., acetone, ethyl acetate). [11]2. Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer, typically with Mo Kα radiation. [10]3. Structure Solution and Refinement: Process the diffraction data. Solve the structure using direct methods and refine the model against the collected data.

-

Data Analysis: Analyze the final refined structure to determine bond lengths, angles, and crystal packing. The C-S and C=N bond lengths within the thiazole ring should be consistent with literature values for similar structures. [10]

Integrated Analytical Workflow

The robust structural elucidation of a novel compound is not a linear process but an integrated workflow where each piece of data validates the others.

Caption: Comprehensive workflow for structural elucidation.

Conclusion

The structural analysis of this compound is a case study in methodical, evidence-based chemical science. By systematically employing a suite of orthogonal analytical techniques, we construct a self-validating proof of structure. High-resolution mass spectrometry confirms the elemental composition. IR spectroscopy provides a rapid check of the expected functional groups. The powerful combination of 1D and 2D NMR spectroscopy meticulously maps the atomic connectivity, leaving no doubt as to the isomeric identity. Finally, where possible, single-crystal X-ray diffraction offers the ultimate confirmation in three-dimensional space. Adherence to this rigorous, multi-technique approach ensures that any subsequent biological or medicinal chemistry research is built upon a foundation of absolute structural certainty.

References

-

Sheppard, H., and Taurins, A. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

-

Garraway, J. L. (1966). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Taurins, A., and Sheppard, H. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Available at: [Link]

-

Farghaly, T. A., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]

-

Suresh, M., et al. (2020). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Singh, P., et al. (2018). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Oriental Journal of Chemistry. Available at: [Link]

-

Li, J-T., et al. (2011). 4-(4-Methylphenyl)-N-methyl-N-(2-methylphenyl)-5-{2-[N-methyl-N-(3-methylphenyl)amino]pyrimidin-4-yl}-1,3-thiazol-2-amine. Acta Crystallographica Section E. Available at: [Link]

-

Shaykha, R. A., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. RSC Advances. Available at: [Link]

-

Sharma, Dr. P., et al. (2024). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2019). Mass spectrum and fragmentations for compound 5. ResearchGate. Available at: [Link]

-

S. Guesmi, et al. (2012). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. Available at: [Link]

-

Weiss, M., et al. (2022). Synthesis of Benzot[12][13]hiazolo[2,3-c]t[7][8][12]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules. Available at: [Link]

-

Royal Society of Chemistry (2020). Supporting information Green synthesis and characterisation of novelt[7][12][14]hiadiazolo/benzot[12][13]hiazolo[3,2- a]pyrimidines. The Royal Society of Chemistry. Available at: [Link]

-

Potkin, V. I., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Al-wsmani, A. M., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules. Available at: [Link]

-

Kaur, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

Suresh, M., et al. (2021). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mdpi.com [mdpi.com]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of 2-Aminothiazole Analogs with Isobutylphenyl Groups

This guide provides an in-depth exploration of pharmacophore modeling as applied to a specific and promising class of molecules: 2-aminothiazole analogs bearing an isobutylphenyl moiety. We will dissect the rationale behind experimental design, from ligand selection to model validation, offering a comprehensive framework for researchers, medicinal chemists, and drug development professionals. Our focus will be on establishing a clear, actionable workflow that is both scientifically rigorous and practically applicable.

The Strategic Importance of the 2-Aminothiazole and Isobutylphenyl Scaffolds

The 2-aminothiazole ring is a well-established "privileged structure" in medicinal chemistry.[1][2][3] Its prevalence in clinically approved drugs, such as the kinase inhibitor Dasatinib, underscores its favorable pharmacological properties and synthetic accessibility.[2][4][5] The 2-aminothiazole core offers multiple points for chemical modification, allowing for the fine-tuning of a compound's steric and electronic properties to achieve desired biological activity.[3][4]

The isobutylphenyl group, famously a key component of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, is a valuable pharmacophoric element.[6] It primarily contributes a significant hydrophobic character, which is often crucial for binding to hydrophobic pockets within target proteins. The strategic combination of the versatile 2-aminothiazole scaffold with the hydrophobicity of the isobutylphenyl group presents a compelling strategy for the development of novel therapeutics targeting a range of biological targets, including kinases and enzymes involved in inflammation like cyclooxygenase (COX).[7][8]

The Foundational Principles of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the essential molecular features required for a molecule to interact with a specific biological target.[9][10] These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.[9] By understanding this "architecture of interaction," we can rationally design new molecules with a higher probability of biological activity.[10]

There are two primary approaches to pharmacophore modeling:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown.[10] It involves analyzing a set of known active molecules to identify common chemical features and their spatial arrangement.[10]

-

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, this approach can be used to map the key interaction points within the binding site.[11]

This guide will focus on a ligand-based approach, as it is a common starting point in many drug discovery projects, and will draw upon the principles of structure-activity relationships (SAR) to inform our model.

A Step-by-Step Workflow for Pharmacophore Model Generation

The following workflow outlines the critical steps in developing a robust and predictive pharmacophore model for 2-aminothiazole analogs containing isobutylphenyl groups.

Caption: A comprehensive workflow for pharmacophore model development.

Phase 1: Data Preparation and Set Selection

Protocol 1: Ligand Dataset Curation

-

Literature and Database Search: Systematically search scientific databases (e.g., PubMed, Scopus) and chemical databases (e.g., ChEMBL, PubChem) for 2-aminothiazole derivatives with reported biological activity. For this specific case, we will start with the compounds reported by Kulkarni et al. in "Syntheses and pharmacological evaluation of 4-[isobutylphenyl]-2-substituted aminothiazoles".[6]

-

Data Extraction and Standardization: Extract the chemical structures and corresponding biological activity data (e.g., IC50, MIC values). Ensure consistency in units and experimental conditions. Standardize the chemical structures by correcting any errors and assigning correct protonation states.

-

Activity Thresholds: Define clear activity thresholds to classify molecules as "active" or "inactive." This is a critical step that will directly influence the quality of the resulting pharmacophore model.

Protocol 2: Conformational Analysis

-

Conformer Generation: For each molecule in the dataset, generate a diverse set of low-energy conformations. This is essential as the bioactive conformation of a ligand may not be its lowest energy state in solution. Software such as MOE (Molecular Operating Environment) or LigandScout can be used for this purpose.[12]

-

Energy Minimization: Perform energy minimization on the generated conformers to obtain geometrically optimized structures.

Protocol 3: Training and Test Set Division

-

Rationale: The dataset should be divided into a training set and a test set. The training set is used to generate the pharmacophore model, while the test set is used for external validation to assess its predictive power.[13]

-

Procedure: A common split is 70-80% of the data for the training set and 20-30% for the test set. The selection should be done randomly but should ensure that the test set contains a representative sample of the chemical diversity and activity range of the entire dataset.

Phase 2: Model Generation and Hypothesis Selection

Protocol 4: Common Feature Pharmacophore Generation

-

Algorithm Selection: Utilize a common feature pharmacophore generation algorithm, such as HipHop in Catalyst or the pharmacophore generation tools in PHASE (Schrödinger).[14] These algorithms identify common chemical features that are present in the active molecules of the training set.

-

Feature Definition: Define the types of pharmacophoric features to be considered, which for our target molecules would typically include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic (HY)

-

Aromatic Ring (AR)

-

-

Hypothesis Generation: The software will generate a series of pharmacophore hypotheses, each representing a different spatial arrangement of the identified features.

Protocol 5: Hypothesis Scoring and Ranking

-

Scoring Function: Each generated hypothesis is scored based on how well it maps to the active molecules in the training set and how poorly it maps to the inactive molecules.

-

Ranking: The hypotheses are then ranked based on their scores. The top-ranked hypotheses are considered for further validation.

Phase 3: Model Validation and Application

A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step.[4]

Protocol 6: Decoy Set Validation and ROC Curve Analysis

-

Decoy Set Preparation: Create a "decoy set" of molecules that are structurally similar to the active compounds but are known to be inactive. This helps to assess the model's ability to distinguish between active and inactive molecules.

-

Virtual Screening: Use the generated pharmacophore model to screen the combined set of active molecules and decoys.

-

ROC Curve Analysis: Plot the True Positive Rate (Sensitivity) against the False Positive Rate (1 - Specificity) to generate a Receiver Operating Characteristic (ROC) curve. The Area Under the Curve (AUC) is a measure of the model's predictive ability, with a value of 1.0 indicating a perfect model and 0.5 indicating random chance.

Protocol 7: Fischer's Randomization Test

-

Principle: This statistical method assesses the probability that a correlation found in the data is due to chance.

-

Procedure: The biological activities of the training set molecules are randomly shuffled multiple times, and a pharmacophore model is generated for each shuffled dataset. If the original, unshuffled model has a significantly better score than the models from the randomized data, it provides confidence that the model is not a result of a chance correlation.

Structure-Activity Relationship (SAR) Insights for 2-Aminothiazole Analogs

The following table summarizes key SAR findings from the literature, which can inform the development and refinement of a pharmacophore model.

| Modification Site | Observation | Implication for Pharmacophore Model | Reference(s) |

| N-2 position of aminothiazole | High flexibility; introduction of substituted benzoyl groups can significantly improve activity. | The model should accommodate various substituents at this position, potentially with a hydrogen bond acceptor feature from the amide linkage. | [15] |

| C-4 and C-5 positions of thiazole | Lipophilic substituents like methyl, bromo, or phenyl can modulate activity. A butylidene group at both positions showed good cytotoxicity. | The model should include a hydrophobic feature in this region. The size and shape of this feature will be critical. | [4] |

| Aryl substituent at C-4 | A 2-pyridyl substituent at C-4 can enhance potency, possibly through a hydrogen bond with the target. | An aromatic ring feature with a potential hydrogen bond acceptor vector at the ortho position could be important. | [15] |

| Isobutylphenyl group | Contributes to hydrophobicity, a common feature in COX inhibitors. | A well-defined hydrophobic feature corresponding to the isobutylphenyl moiety is expected to be a key component of the pharmacophore. | [6][11] |

Mandatory Visualizations

Caption: A hypothetical pharmacophore model for this class of compounds.

Conclusion and Future Directions

Pharmacophore modeling is a powerful computational tool that can significantly accelerate the drug discovery process. [9]For 2-aminothiazole analogs containing an isobutylphenyl group, this approach can elucidate the key structural requirements for biological activity, guide the design of new and more potent compounds, and facilitate the identification of novel hits through virtual screening. [13]The integration of ligand-based and structure-based methods, coupled with rigorous validation, will be crucial for the successful development of this promising class of molecules into next-generation therapeutics. Future work should focus on synthesizing the designed compounds and validating their biological activity through in vitro and in vivo assays to close the loop between computational prediction and experimental reality.

References

-

Wu, H., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pakistan Journal of Pharmaceutical Sciences, 34(4(Supplementary)), 1509-1517. [Link]

-

Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Hematology & Oncology, 14(1), 1-25. [Link]

-

El-Sayed, M. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(50), 29723-29736. [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

-

Kumar, A., et al. (2025). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. ResearchGate. [Link]

-

Valentin, A., et al. (2008). SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease. Bioorganic & Medicinal Chemistry, 16(10), 5695-5703. [Link]

-

Al-Obeidi, F. A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PLoS One, 8(11), e78037. [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

-

Krishnendu, P. R., et al. (2023). A structure-based approach to explore novel COX-2 inhibitors using pharmacophore modelling, 3D-QSAR analysis, virtual screening and dynamics simulation study. Journal of Molecular Structure, 1287, 135651. [Link]

-

Li, H., et al. (2021). Ligand-based optimization to identify novel 2-aminobenzo[d]thiazole derivatives as potent sEH inhibitors with anti-inflammatory effects. European Journal of Medicinal Chemistry, 212, 113028. [Link]

-

Kulkarni, S. K., et al. (1990). Part I-Syntheses and pharmacological evaluation of 4- [isobutylphenyl]-2-substituted aminothiazoles. Indian Journal of Chemistry, 29B(1), 59-62. [Link]

-

Zhang, Y., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]

-

El-Sayed, M. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(50), 29723-29736. [Link]

-

Sherikar, A., et al. (2017). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica, 9(21), 79-85. [Link]

-

Dhanjal, J. K., et al. (2015). Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2. PLoS One, 10(8), e0134691. [Link]

-

Das, J., et al. (2025). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]

-

El-Sayed, M. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(50), 29723-29736. [Link]

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

Sources

- 1. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ir.library.nitw.ac.in:8080 [ir.library.nitw.ac.in:8080]

- 7. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Ligand-based optimization to identify novel 2-aminobenzo[d]thiazole derivatives as potent sEH inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thermodynamic Properties and Stability of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine

[1]

Executive Summary

The compound 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine represents a critical scaffold in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1] Its core structure—a thiazole ring fused with a lipophilic isobutylphenyl tail and a polar amine head—creates a unique thermodynamic profile characterized by high lattice energy and pH-dependent solubility.[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical stability, thermodynamic behavior in solution, and degradation pathways. It serves as a foundational reference for optimizing pre-formulation strategies and establishing rigorous quality control (QC) protocols.[1]

Physicochemical Identity & Structural Analysis[1][2][3][4][5][6][7][8][9]

Before addressing thermodynamics, we must establish the structural parameters that dictate the compound's behavior in solid and liquid phases.

Molecular Descriptor Profile[1]

| Property | Value (Experimental/Predicted) | Significance |

| Molecular Formula | Core stoichiometry.[1] | |

| Molecular Weight | 246.37 g/mol | Low MW favors bioavailability (Lipinski compliant).[1] |

| LogP (Octanol/Water) | 3.8 – 4.2 (Predicted) | Highly lipophilic; indicates poor aqueous solubility. |

| pKa (Basic) | ~5.3 (Thiazole-NH2) | Weak base; solubility will increase significantly at pH < 3.[1] |

| H-Bond Donors/Acceptors | 2 / 3 | The primary amine acts as both donor and acceptor.[1] |

| Topological Polar Surface Area | ~67 Ų | Suggests good membrane permeability.[1] |

Synthetic Origin (The Hantzsch Protocol)

Understanding the synthesis is crucial for identifying thermodynamic impurities.[1] The compound is synthesized via the Hantzsch Thiazole Synthesis , condensing an

Figure 1: Synthetic pathway utilizing Hantzsch condensation.[1][2] Impurities typically include unreacted α-haloketone (lachrymator) and sulfurous byproducts.[1]

Thermodynamic Properties: Solid-Liquid Equilibrium

The solubility of this compound is not random; it follows specific thermodynamic laws governed by the enthalpy of fusion and solute-solvent interactions.[1]

Melting Point and Enthalpy of Fusion

The high crystallinity of the thiazole scaffold results in a significant energy barrier to dissolution.

-

Melting Point (

): Typically 130°C – 165°C for this class of analogs. -

Enthalpy of Fusion (

): Estimated at 25–35 kJ/mol .[1]

Experimental Protocol (DSC): To determine exact values, Differential Scanning Calorimetry (DSC) must be performed:

-

Instrument: PerkinElmer DSC 8000 or equivalent.

-

Sample: 2–5 mg in a hermetically sealed aluminum pan.

-

Ramp: 10°C/min from 30°C to 200°C under Nitrogen purge (50 mL/min).

-

Validation: The onset temperature denotes

; the area under the curve provides

Solubility Modeling (The Modified Apelblat Equation)

For process engineering, solubility (

-

A, B, C: Empirical parameters derived from experimental data.

-

Trend: Solubility increases endothermically with temperature.[1]

-

Solvent Hierarchy: DMSO > Acetone > Ethanol > Methanol > Water.[1]

Data Table: Estimated Solubility Profile (Mole Fraction at 298.15 K)

| Solvent | Solubility ( | Interaction Type |

| Water | < | Hydrophobic repulsion (Isobutyl tail).[1] |

| Methanol | Polar protic; moderate interaction with amine.[1] | |

| Ethanol | Better match for lipophilic tail.[1] | |

| Acetone | Dipole-dipole interactions with thiazole ring.[1] | |

| Ethyl Acetate | Van der Waals forces dominate.[1] |

Stability and Degradation Profiling[1]

The stability of the 2-aminothiazole moiety is the critical quality attribute (CQA).[1] While the thiazole ring is aromatic and robust, the exocyclic amine and the isobutyl group present specific vulnerabilities.

Degradation Pathways

We identify three primary stress vectors:

-

Oxidative Deamination: The amine group can oxidize to a nitro group or form azo-dimers under radical stress.[1]

-

Acid Hydrolysis: While resistant, extreme acid can protonate the ring nitrogen, potentially leading to ring opening at high temperatures.

-

Photolytic Degradation: Thiazoles absorb UV; prolonged exposure can lead to radical formation on the isobutyl chain.

Figure 2: Primary degradation pathways.[1] Oxidative stress is the highest risk factor during storage.[1]

Forced Degradation Protocol (Stress Testing)

To validate the stability indicating method (SIM), perform the following:

| Stress Condition | Reagent/Condition | Duration | Expected Degradation |

| Acidic | 1N HCl, 60°C | 24 Hours | < 5% (Stable) |

| Alkaline | 1N NaOH, 60°C | 24 Hours | < 2% (Very Stable) |

| Oxidative | 3% | 6 Hours | 10–15% (Labile) |

| Thermal | 105°C (Solid State) | 7 Days | < 1% (Stable) |

| Photolytic | 1.2 million lux hours | 48 Hours | Variable (Protect from light) |

Experimental Methodology for Validation

To ensure Trustworthiness and Reproducibility , the following analytical method is recommended for quantifying thermodynamic solubility and stability.

HPLC Method (Stability Indicating)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 280 nm (Thiazole absorption max).[1]

-

Temperature: 30°C.

Solubility Measurement (Shake-Flask Method)

-

Saturation: Add excess solid compound to 10 mL of solvent in a glass vial.

-

Equilibrium: Shake at constant temperature (e.g., 298.15 K) for 72 hours using an orbital shaker.

-

Separation: Filter supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Dilute filtrate and analyze via HPLC against a standard curve.

-

Calculation: Determine mole fraction (

) using solvent density and solute molecular weight.

References

-

Thiazole Synthesis & Properties

-

Thermodynamic Modeling (Apelblat)

-

Stability of Aminothiazoles

-

Biological Relevance (Isobutylphenyl scaffold)

Disclaimer: This guide is based on structure-property relationships and homologous series data.[1] Specific experimental validation using the protocols defined in Section 5 is required for regulatory submission.

An In-Depth Technical Guide to the Potential Anti-Inflammatory Mechanisms of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chronic inflammation is a critical factor in the pathogenesis of numerous diseases, driving a persistent need for novel therapeutic agents with improved efficacy and safety profiles. This guide focuses on the investigational compound 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine, hereafter referred to as "Compound X." By dissecting its structural features—namely the ibuprofen-like 4-isobutylphenyl group and the versatile 2-amino-thiazole core—we will explore its potential anti-inflammatory mechanisms. This document provides a robust scientific rationale, proposes a multi-tiered experimental framework for validation, and offers detailed protocols to empower researchers in the field. Our approach is grounded in established principles of inflammation biology and drug discovery, aiming to elucidate the therapeutic promise of this unique chemical scaffold.

Introduction: The Rationale for Investigation

Inflammation is a fundamental protective response; however, its dysregulation leads to chronic conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.[1] The current armamentarium of anti-inflammatory drugs, while effective, is often associated with significant side effects, highlighting the urgent need for new chemical entities with refined mechanisms of action.

Compound X, this compound, presents a compelling case for investigation based on established structure-activity relationships.

-

The 4-Isobutylphenyl Moiety: This group is the cornerstone of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Its presence strongly suggests a potential for Compound X to interact with the cyclooxygenase (COX) enzymes, which are primary targets for NSAIDs in blocking prostaglandin synthesis.[2][3]

-

The 2-Amino-1,3-Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including potent anti-inflammatory effects.[4][5][6] Research has shown that compounds with this core can modulate key inflammatory pathways beyond COX inhibition, including the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[6][7][8]

This unique combination of a proven NSAID pharmacophore with a versatile heterocyclic core provides a strong foundation for hypothesizing a multi-modal anti-inflammatory profile for Compound X.

Hypothesized Anti-Inflammatory Mechanisms

Based on its chemical architecture and precedents in the scientific literature, we can postulate several plausible, and potentially synergistic, mechanisms of action for Compound X. A study on N-adamantyl-4-methylthiazol-2-amine, a structurally related compound, demonstrated suppression of TNF-α, IL-1β, nitric oxide (NO), and reactive oxygen species (ROS) through the downregulation of COX-2 and inducible nitric oxide synthase (iNOS), alongside inhibition of the NF-κB signaling pathway.[9] This provides a strong basis for our hypotheses.

2.1 Hypothesis 1: Cyclooxygenase (COX) Enzyme Inhibition

The most direct hypothesis is that Compound X functions as a COX inhibitor, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] The key scientific question is its selectivity.

-

Causality: Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2. While COX-2 is the primary target for reducing inflammation, the inhibition of COX-1, which is crucial for gastric cytoprotection, often leads to gastrointestinal side effects.[10][11] A selective COX-2 inhibitor would be expected to have a better safety profile.[10][12] Therefore, determining the relative inhibitory potency of Compound X against both isoforms is a critical first step.

2.2 Hypothesis 2: Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[13][14] It controls the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS.[15][16]

-

Causality: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[13][15] This frees NF-κB to translocate to the nucleus and initiate gene transcription.[17] We hypothesize that Compound X may interfere with this cascade, possibly by inhibiting the kinase (IKK) responsible for IκBα phosphorylation, thereby preventing NF-κB activation.[15]

2.3 Hypothesis 3: Dual Inhibition of COX and 5-Lipoxygenase (5-LOX)

The 5-lipoxygenase (5-LOX) pathway is another major branch of the arachidonic acid cascade, responsible for producing leukotrienes—potent lipid mediators involved in immune cell recruitment and activation.[1][18][19]

-

Causality: Drugs that inhibit only the COX pathway can shunt the arachidonic acid substrate towards the 5-LOX pathway, potentially exacerbating certain inflammatory conditions. Compounds that exhibit dual inhibition of both COX and 5-LOX are therefore of significant therapeutic interest.[20][21] Many thiazole-containing compounds have been explored as dual inhibitors.[22] We hypothesize that Compound X may possess this dual inhibitory capability, offering a more comprehensive blockade of pro-inflammatory eicosanoid production.

The interplay of these hypothesized pathways is visualized in the diagram below.

Caption: Hypothesized anti-inflammatory mechanisms of Compound X.

Experimental Validation Framework

To systematically test these hypotheses, we propose a tiered screening approach, moving from direct enzymatic assays to more complex cell-based models. This workflow ensures that resources are used efficiently, building a comprehensive mechanistic profile for Compound X.

Caption: A tiered experimental workflow for validating mechanisms.

3.1 Tier 1: In Vitro Enzymatic Assays

The initial step is to determine if Compound X directly interacts with its hypothesized enzymatic targets.

Protocol 3.1.1: COX-1 and COX-2 Inhibition Assay (Fluorometric)

-

Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to Prostaglandin G2 (PGG2) and its subsequent reduction to PGH2 involves a peroxidase-mediated reaction that can be detected using a fluorescent probe.

-

Materials:

-

Ovine COX-1 and Human Recombinant COX-2 enzymes.

-

Arachidonic Acid (substrate).

-

ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorescent probe.

-

Heme cofactor.

-

Compound X, Celecoxib (COX-2 selective control), Ibuprofen (non-selective control).

-

96-well black microplate.

-

Fluorometric plate reader (Ex/Em = 535/590 nm).

-

-

Procedure:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and the ADHP probe.

-

In a 96-well plate, add 10 µL of various concentrations of Compound X or control inhibitors (dissolved in DMSO).

-

Add 150 µL of the reaction buffer to each well.

-

Add 20 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution.

-

Immediately begin kinetic reading on the plate reader for 5-10 minutes.

-

-

Data Analysis: Calculate the rate of fluorescence increase (slope). Determine the percent inhibition for each concentration relative to the vehicle (DMSO) control. Plot percent inhibition vs. log[concentration] and fit to a dose-response curve to calculate the IC50 value for each isoform.

Protocol 3.1.2: 5-LOX Inhibition Assay (Colorimetric)

-

Principle: This assay measures the formation of hydroperoxides produced by the 5-LOX-catalyzed oxidation of a linoleic acid substrate. The hydroperoxides oxidize Fe2+ to Fe3+, which forms a colored complex with thiocyanate.

-

Materials:

-

Potato 5-LOX enzyme.

-

Linoleic Acid (substrate).

-

Ferrous sulfate, Ammonium thiocyanate.

-

Compound X, Zileuton (5-LOX inhibitor control).

-

96-well clear microplate.

-

Spectrophotometer (absorbance at 490-500 nm).

-

-

Procedure:

-

Add 10 µL of various concentrations of Compound X or Zileuton to wells.

-

Add 180 µL of 5-LOX enzyme solution.

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of linoleic acid substrate.

-

Incubate for 10 minutes at room temperature.

-

Stop the reaction and develop color by adding 100 µL of the ferrous sulfate/thiocyanate reagent.

-

Read absorbance after a 5-minute incubation.

-

-

Data Analysis: Calculate percent inhibition relative to the vehicle control and determine the IC50 value.

3.2 Tier 2: Cell-Based Functional Assays

If Compound X shows activity in enzymatic assays, the next step is to confirm its efficacy in a relevant cellular context.

Protocol 3.2.1: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

-

Principle: Murine macrophage-like RAW 264.7 cells are stimulated with bacterial lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production and release of key cytokines like TNF-α and IL-6.[23][24] The ability of Compound X to suppress this response is measured.

-

Materials:

-

RAW 264.7 cells.

-

Complete RPMI 1640 medium (supplemented with 10% FBS).[23]

-

LPS from E. coli O111:B4.

-

Compound X, Dexamethasone (positive control).

-

ELISA kits for mouse TNF-α and IL-6.

-

Griess Reagent for Nitric Oxide (NO) measurement.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Compound X or Dexamethasone for 1-2 hours.

-

Stimulate the cells with LPS (final concentration 100 ng/mL) for 18-24 hours.[25] Include an unstimulated control group.

-

After incubation, carefully collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

-

Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.

-

-

Data Analysis: Calculate the percent inhibition of cytokine and NO production for each concentration of Compound X compared to the LPS-only treated group. Determine the IC50 values for the inhibition of each mediator.

3.3 Tier 3: Mechanistic Pathway Analysis

If cellular activity is confirmed, the final step is to dissect the underlying signaling pathway.

Protocol 3.3.1: NF-κB (p65) Nuclear Translocation Assay (Western Blot)

-

Principle: This protocol determines if Compound X prevents the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon LPS stimulation.

-

Materials:

-

RAW 264.7 cells cultured in 6-well plates.

-

Nuclear/Cytoplasmic Extraction Kit.

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

-

HRP-conjugated secondary antibody.

-

BCA Protein Assay Kit.

-

-

Procedure:

-

Culture and treat cells as described in Protocol 3.2.1, but use a shorter LPS stimulation time (e.g., 30-60 minutes) optimal for observing peak p65 translocation.

-

After treatment, wash cells with cold PBS and harvest.

-

Perform subcellular fractionation using a nuclear/cytoplasmic extraction kit to separate the cytoplasmic and nuclear protein fractions.

-

Determine the protein concentration of each fraction using the BCA assay.

-

Perform SDS-PAGE and Western blotting. Load equal amounts of protein (e.g., 20 µg) for each sample.

-

Probe the membrane with antibodies against p65, Lamin B1, and GAPDH. Lamin B1 and GAPDH serve as loading and fractionation controls for the nuclear and cytoplasmic fractions, respectively.

-

-

Data Analysis: Qualitatively and quantitatively (via densitometry) assess the amount of p65 in the nuclear fraction. A reduction in nuclear p65 in Compound X-treated samples compared to the LPS-only control indicates inhibition of translocation.

Data Interpretation and Profile Building

The data gathered from this experimental framework will allow for the construction of a comprehensive anti-inflammatory profile for Compound X.

Table 1: Summary of Expected Quantitative Data

| Assay | Parameter | Compound X | Celecoxib | Ibuprofen | Zileuton |

| COX-1 Inhibition | IC50 (µM) | TBD | >10 | ~5-15 | N/A |

| COX-2 Inhibition | IC50 (µM) | TBD | ~0.05-0.2 | ~5-15 | N/A |

| COX-2 Selectivity Index | (IC50 COX-1 / IC50 COX-2) | TBD | >50 | ~1 | N/A |

| 5-LOX Inhibition | IC50 (µM) | TBD | N/A | N/A | ~1-5 |

| TNF-α Release | IC50 (µM) | TBD | - | - | - |

| IL-6 Release | IC50 (µM) | TBD | - | - | - |

| NO Production | IC50 (µM) | TBD | - | - | - |

TBD = To Be Determined; N/A = Not Applicable. Literature values for controls are approximate.

A potent IC50 in the COX-2 assay with a high selectivity index would classify Compound X as a selective COX-2 inhibitor.[26] Concurrent low IC50 values in both COX-2 and 5-LOX assays would indicate a desirable dual-inhibitor profile.[20] Potent inhibition of cytokine release coupled with a reduction in NF-κB nuclear translocation would strongly support a mechanism involving the NF-κB pathway.

Conclusion and Future Directions

The structural features of this compound make it a highly promising candidate for a novel anti-inflammatory agent. Its potential to act on multiple, synergistic pathways—including COX, 5-LOX, and NF-κB—could translate into a potent therapeutic with a potentially improved safety profile over existing drugs. The experimental framework detailed in this guide provides a clear, logical, and robust path to systematically validate these hypotheses.

Positive outcomes from this in vitro and cell-based screening cascade would justify advancing Compound X into more complex studies, including:

-

In vivo efficacy models: Testing in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.[4][20]

-

Pharmacokinetic (PK) and ADME/Tox profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity to determine its drug-like properties.

-

Kinase profiling: Broad screening against a panel of kinases to identify the specific upstream target in the NF-κB pathway if modulation is confirmed.

By following this structured approach, researchers can effectively elucidate the mechanism of action and unlock the full therapeutic potential of this compelling molecule.

References

-

Pergola, C., & Werz, O. (2011). The 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. PMC. [Link]

-

Chellappan, D., et al. (2023). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC. [Link]

-

Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine. [Link]

-

Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

-

Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

-

Al-Fayoumi, S., & Weir, M. (2003). Cyclooxygenase-2 Inhibitors. Stroke. [Link]

-

Scheiman, J. M. (2002). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Medicine. [Link]

-

Sharma, P. C., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

-

Kaur, R., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Applied Biology & Biotechnology. [Link]

-

Rådmark, O., et al. (2023). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. MDPI. [Link]

-

Ghlichloo, I., & Gerriets, V. (2024). COX Inhibitors. StatPearls. [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

-

Kumar, A., et al. (2018). Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity of thiazole derivatives (A, A1, and A2). ResearchGate. [Link]

-

Rådmark, O., & Samuelsson, B. (2007). 5-Lipoxygenase: mechanisms of regulation. Journal of Lipid Research. [Link]

-

Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

-

Alam, A., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. [Link]

-

ResearchGate. (2025). Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. ResearchGate. [Link]

-

University of Helsinki. (n.d.). DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. Helda. [Link]

- Google Patents. (n.d.). Thiazole and thiadiazole compounds for inflammation and immune-related uses.

-

Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Charles River. [Link]

-

Creative Biolabs. (2021). LPS-induced Cytokine Release Model Development Service. Creative Biolabs. [Link]

-

Kim, H. J., et al. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. International Immunopharmacology. [Link]

-

Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. [Link]

-

Ullah, A., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. RSC Advances. [Link]

-

ResearchGate. (2025). Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. ResearchGate. [Link]

-

Tsolaki, E., & Komiotis, D. (2017). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. wjpmr.com [wjpmr.com]

- 5. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA2639910A1 - Thiazole and thiadiazole compounds for inflammation and immune-related uses - Google Patents [patents.google.com]

- 8. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. ccjm.org [ccjm.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 16. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. probiologists.com [probiologists.com]

- 20. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]

- 25. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 26. Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors – Oriental Journal of Chemistry [orientjchem.org]

Unveiling the Electronic Landscape of Thiazole-2-Amine Derivatives: A DFT-Driven Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole-2-amine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Understanding the intricate electronic properties of these molecules is paramount to rationally designing novel therapeutics with enhanced efficacy and specificity. This technical guide provides a comprehensive overview of the electronic characteristics of thiazole-2-amine derivatives and details the application of Density Functional Theory (DFT) calculations as a powerful predictive tool in their study.

The Significance of Electronic Properties in Drug Action

The biological activity of a molecule is intrinsically linked to its electronic structure. Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) govern how a molecule interacts with its biological target. For thiazole-2-amine derivatives, these electronic features dictate their reactivity, binding affinity to enzymes and receptors, and overall pharmacokinetic profile.[6][7]

A key parameter derived from electronic structure calculations is the HOMO-LUMO energy gap (ΔE) . This gap is a crucial indicator of a molecule's chemical reactivity and stability.[6][8] A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive, which can be advantageous for covalent inhibitors or compounds that undergo metabolic activation.[6][8] Conversely, a larger energy gap indicates higher stability and lower reactivity.[6]

Density Functional Theory (DFT) as a Predictive Powerhouse

Density Functional Theory (DFT) has emerged as an indispensable computational method in modern drug discovery.[6][7][8][9] It offers a favorable balance between computational cost and accuracy for studying the electronic properties of medium-sized organic molecules like thiazole-2-amine derivatives.[6] DFT calculations allow researchers to predict a wide range of molecular properties before a compound is ever synthesized, thereby saving significant time and resources.

The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach allows for the calculation of various electronic descriptors that provide deep insights into the molecule's behavior.

Key Electronic Descriptors and Their Interpretation

Several key electronic descriptors, readily calculated using DFT, provide a quantitative understanding of the electronic properties of thiazole-2-amine derivatives.

| Electronic Descriptor | Description | Significance in Drug Design |

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the energy of the outermost electrons and is related to the molecule's ability to donate electrons.[8] | A higher EHOMO suggests a greater tendency to donate electrons, which can be important for interactions with electron-deficient sites in a biological target.[8] |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the energy of the lowest energy level for an incoming electron and is related to the molecule's ability to accept electrons.[8] | A lower ELUMO indicates a greater propensity to accept electrons, which can be crucial for interactions with electron-rich residues in a binding pocket.[8] |

| HOMO-LUMO Energy Gap (ΔE = ELUMO - EHOMO) | The difference in energy between the HOMO and LUMO, indicating the molecule's chemical reactivity and kinetic stability.[6][8][9][10] | A smaller gap generally correlates with higher reactivity, while a larger gap suggests greater stability.[6][8] |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the surface of a molecule, revealing electron-rich (negative potential) and electron-poor (positive potential) regions.[9] | MEP maps are invaluable for predicting sites of nucleophilic and electrophilic attack and understanding non-covalent interactions like hydrogen bonding.[9] |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom within the molecule.[9] | Understanding the charge distribution helps in identifying polar regions of the molecule and potential sites for electrostatic interactions with a target.[9] |

A Practical Workflow for DFT Calculations of Thiazole-2-Amine Derivatives

The following section outlines a typical workflow for performing DFT calculations on a thiazole-2-amine derivative. This protocol is a self-validating system, where the convergence of the calculations and comparison with experimental data (if available) provide confidence in the results.

Caption: A typical workflow for performing DFT calculations on thiazole-2-amine derivatives.

Experimental Protocol: Step-by-Step DFT Calculation

-

Molecular Structure Preparation:

-

Draw the 2D structure of the desired thiazole-2-amine derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the DFT calculations.

-

-

Geometry Optimization:

-

Causality: The purpose of geometry optimization is to find the lowest energy conformation of the molecule. This is crucial as the electronic properties are highly dependent on the molecular geometry.

-

Protocol:

-

Choose a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[8][10][11]

-

Perform the optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

The calculation is considered converged when the forces on the atoms are close to zero, and the energy change between successive steps is negligible.

-

-

-

Frequency Calculation:

-

Causality: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.

-

Protocol:

-

Use the same level of theory (functional and basis set) as the geometry optimization.

-

If any imaginary frequencies are found, it indicates a saddle point, and the geometry needs to be further optimized.

-

-

-

Single-Point Energy and Property Calculation:

-

Causality: To obtain more accurate electronic properties, a single-point energy calculation is often performed on the optimized geometry using a larger basis set.

-

Protocol:

-

Use the optimized geometry from the previous step.

-

Employ a more extensive basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to better describe anions and weak interactions, and more polarization functions.[9]

-

During this calculation, request the software to compute the desired electronic properties: molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and Mulliken atomic charges.

-

-

-

Analysis and Visualization:

-

Causality: The raw output from DFT calculations needs to be analyzed and visualized to extract meaningful chemical insights.

-

Protocol:

-

Extract the energies of the HOMO and LUMO to calculate the energy gap.

-

Generate a 3D plot of the molecular electrostatic potential mapped onto the electron density surface.

-

Visualize the HOMO and LUMO to understand the distribution of these frontier orbitals, which are key to chemical reactivity.[8][9]

-

-

Caption: Relationship between the core structure, electronic properties, and biological activity.

Correlating Electronic Properties with Biological Activity: A Case Study Approach

The true power of DFT calculations lies in their ability to establish a quantitative structure-activity relationship (QSAR). By calculating the electronic properties for a series of thiazole-2-amine derivatives with known biological activities, it is possible to build predictive models.

For instance, a study on a series of thiazole derivatives as potential anticancer agents found that compounds with a lower HOMO-LUMO energy gap exhibited higher cytotoxic activity.[10] This suggests that increased reactivity, as indicated by the smaller energy gap, might be beneficial for the anticancer mechanism of these compounds.

In another example, the molecular electrostatic potential map of a thiazole derivative can reveal hydrogen bond acceptor and donor sites, which can then be correlated with its binding mode in a protein active site determined through molecular docking studies.[12]

Conclusion: A Synergy of Computation and Experiment

The integration of DFT calculations into the drug discovery pipeline for thiazole-2-amine derivatives offers a powerful, predictive, and cost-effective approach. By providing a deep understanding of their electronic properties, these computational methods enable the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. The synergy between in silico predictions and experimental validation is the key to accelerating the development of the next generation of thiazole-based therapeutics.

References

-

Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry. [Link]

-

Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular - IJIRT. International Journal of Innovative Research in Technology. [Link]

-

Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

A theoretical insight to understand the structures and dynamics of thiazole derivatives. Journal of Physics: Conference Series. [Link]

-

Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal. [Link]

-

STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Engineering and Technology. [Link]

-

Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry. [Link]

-

Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. ResearchGate. [Link]

-

Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. PLOS ONE. [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-